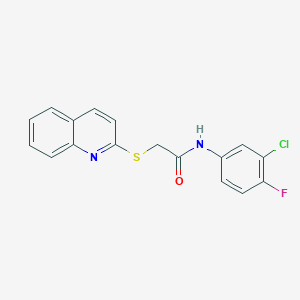
N-(3-chloro-4-fluorophenyl)-2-quinolin-2-ylsulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-fluorophenyl)-2-quinolin-2-ylsulfanylacetamide, also known as CF3Q, is a chemical compound that has been studied extensively in scientific research. It is a member of the quinoline family of compounds, which are known for their diverse biological activities. CF3Q has been shown to have potential as a therapeutic agent in a variety of disease states, including cancer, inflammation, and infectious diseases. In
科学的研究の応用
Antimicrobial and Antiprotozoal Applications
Quinoxaline-based compounds, including those related to N-(3-chloro-4-fluorophenyl)-2-quinolin-2-ylsulfanylacetamide, have shown promising antimicrobial and antiprotozoal activities. A study highlighted the synthesis and evaluation of newer quinoxaline-oxadiazole hybrids, demonstrating significant antibacterial, antifungal, and anti-Trypanosoma cruzi activities, suggesting potential applications in treating infections caused by these pathogens (Patel et al., 2017).
Sensor Development for Metal Ions
Research into the development of chemosensors for metal ions has utilized quinoline-based compounds. One study reported the synthesis of a chemosensor for Zn2+ detection, capable of significant fluorescence enhancement in aqueous solution, indicating its utility in biological and environmental monitoring (Park et al., 2015).
Structural Aspects and Properties
The structural characteristics of quinoline derivatives, including those with amide bonds, have been examined to understand their crystalline forms and inclusion compounds. This area of research provides insights into the molecular arrangements and interactions that could influence the development of new materials or pharmaceutical formulations (Karmakar et al., 2007).
Synthesis Methodologies
Studies on the synthesis of quinoline derivatives, including the investigation of novel reactions and the development of catalytic processes, contribute to the broader field of organic and medicinal chemistry. These methodologies enable the creation of diverse compounds with potential applications in drug development and materials science (Facchetti et al., 2016).
Antitumor Agents
Some quinoline derivatives have been synthesized and evaluated for their antitumor properties, specifically their ability to induce cell cycle arrest and exhibit antiproliferative activity. The structural features critical for antimitotic activity have been identified, guiding the design of potential anticancer drugs (Hadjeri et al., 2004).
特性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-quinolin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2OS/c18-13-9-12(6-7-14(13)19)20-16(22)10-23-17-8-5-11-3-1-2-4-15(11)21-17/h1-9H,10H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVFRJTWJRPERT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-(quinolin-2-ylthio)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

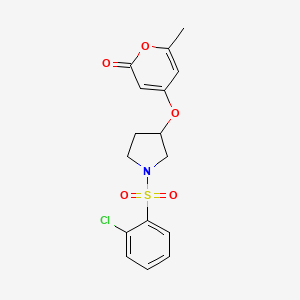
![2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2393829.png)
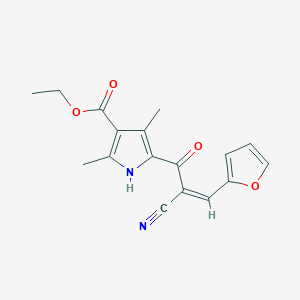
![2-[(4-Fluorophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B2393832.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2393836.png)
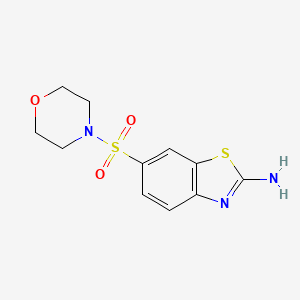

![5-{[(E)-(4-fluorophenyl)methylidene]amino}-6-imino-2-oxo-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2393840.png)
![4-[[(2,5-dimethylphenyl)sulfonylamino]methyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B2393842.png)
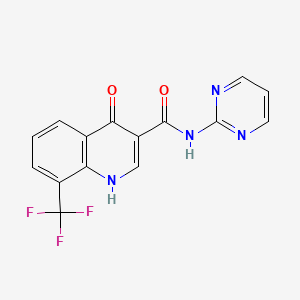
![4-[3-[(2-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonyl fluoride](/img/structure/B2393846.png)
![(2E)-3-[(4-tert-butylbenzyl)thio]-3-[(2-fluorophenyl)amino]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B2393849.png)
![N1-allyl-N2-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)oxalamide](/img/structure/B2393850.png)